molecular formula C6H14Cl2N2 B3348491 (S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride CAS No. 173904-24-0

(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride

Cat. No.: B3348491
CAS No.: 173904-24-0
M. Wt: 185.09 g/mol
InChI Key: YJMPDZLZEKRKFR-ZJIMSODOSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Organic Chemistry and Medicinal Science

Spirocyclic systems, characterized by two rings fused at a single atom, are increasingly recognized as important structural motifs in modern drug discovery. tandfonline.comrsc.org Their inherent three-dimensional nature offers a distinct advantage over flat aromatic systems, allowing for more complex and precise interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com This structural rigidity helps to position pharmacophores in an ideal spatial orientation, which can maximize interactions and improve biological activity and selectivity. rsc.org

The introduction of spirocyclic scaffolds into a molecule can significantly enhance its drug-like properties. researchgate.netnih.gov These sp3-rich systems can improve physicochemical characteristics such as aqueous solubility and metabolic stability while modulating lipophilicity (logP). tandfonline.combldpharm.com A higher fraction of sp3 hybridized carbons (Fsp3) is often correlated with a greater probability of success in clinical development, as it increases molecular complexity and allows for substituents to project out of plane, leading to better receptor-ligand complementarity. bldpharm.com Consequently, incorporating spirocycles is an attractive strategy for medicinal chemists to address challenges in drug discovery, including improving potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

Key Advantages of Spirocyclic Scaffolds in Medicinal Chemistry
PropertyDescriptionReference
Three-Dimensionality Provides inherent 3D structure, enabling better interaction with biological binding sites compared to planar aromatic systems. tandfonline.com
Structural Rigidity Limits conformational flexibility, helping to lock the molecule in a bioactive conformation for optimal target engagement. rsc.org
Improved Physicochemical Properties Can enhance aqueous solubility, metabolic stability, and modulate lipophilicity (logP/logD). bldpharm.com
Increased Fsp3 Character A higher count of sp3 hybridized carbons is linked to greater clinical success, improving molecular complexity and shape. bldpharm.com
Enhanced Pharmacokinetics Can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net
Intellectual Property The structural complexity can help in identifying and protecting novel chemical entities. rsc.org

The Azaspiro[2.4]heptane Scaffold as a Privileged Structure in Drug Discovery

The azaspiro[2.4]heptane scaffold, a specific type of spiro-azacycle, represents a privileged structure in medicinal chemistry, appearing in a range of bioactive compounds targeting diverse molecular targets. rsc.orgnih.gov This scaffold has been successfully incorporated into molecules designed as potent antagonists for various receptors.

For instance, researchers have developed a series of 5-azaspiro[2.4]heptanes that act as potent dual orexin (B13118510) 1 and orexin 2 receptor antagonists. nih.gov Another novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been identified, demonstrating high affinity and selectivity for the dopamine (B1211576) D3 receptor (D3R). nih.gov Furthermore, the N-Boc-protected derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, serves as a crucial intermediate in the synthesis of Ledipasvir, a potent inhibitor of the non-structural protein 5A (NS5A) used in the treatment of Hepatitis C virus (HCV) infections. mdpi.com The successful application of this scaffold in developing clinical candidates and approved drugs underscores its value and versatility in addressing various therapeutic targets. rsc.org

Examples of Bioactive Compounds Featuring the Azaspiro[2.4]heptane Scaffold
Compound Class/NameBiological TargetTherapeutic AreaReference
5-Azaspiro[2.4]heptane derivativesOrexin 1 and Orexin 2 ReceptorsPotential for sleep disorders nih.gov
1,2,4-Triazolyl 5-azaspiro[2.4]heptanesDopamine D3 Receptor (D3R)Potential for neuropsychiatric disorders nih.gov
LedipasvirHepatitis C Virus (HCV) NS5A proteinAntiviral (Hepatitis C) mdpi.com
Quinolone Antibacterial AgentsBacterial DNA gyrase and topoisomerase IVAntibacterial nih.gov

Enantiomeric Purity and Stereochemical Considerations in Bioactive Scaffolds

Enantiomeric purity is a critical consideration in the development of bioactive compounds, as the three-dimensional arrangement of atoms (stereochemistry) dictates how a molecule interacts with chiral biological systems like enzymes and receptors. nih.gov It is well-established that the pharmacological activity of a chiral drug is often restricted to one of its enantiomers, known as the eutomer. nih.gov The other enantiomer, the distomer, may be less active, inactive, or in some cases, responsible for undesirable side effects. nih.gov

Therefore, the synthesis and use of enantiomerically pure compounds are paramount in modern drug discovery to ensure selectivity, potency, and safety. nih.gov The therapeutic effect of a bioactive molecule is directly dependent on its enantiomeric purity. nih.gov For scaffolds like azaspiro[2.4]heptane, which contain chiral centers, controlling the stereochemistry is essential. The (S) designation in (S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride (B599025) indicates that a specific enantiomer has been isolated, which is crucial for its intended biological application and interaction with its target. cymitquimica.com The synthesis of such compounds often requires highly effective asymmetric hydrogenation or other stereoselective methods to achieve high enantiomeric excess (ee), ensuring that the final product is the desired stereoisomer. nih.govsigmaaldrich.com

Research Trajectories of (S)-7-Amino-5-azaspiro[2.4]heptane Dihydrochloride and Analogues

The primary research trajectory for this compound and its analogues is in their application as key intermediates for the synthesis of quinolone antibacterial agents. nih.govsigmaaldrich.com Quinolones are a significant class of antibiotics, and novel derivatives are continually sought to combat bacterial resistance. The enantiomerically pure (S)-7-amino-5-azaspiro[2.4]heptane moiety is incorporated into the C-7 position of the quinolone core structure to create new antibacterial candidates. nih.govfigshare.com

For example, a specific analogue, 7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a complex quinolone derivative that utilizes this spirocyclic amine. chemshuttle.com The synthesis of the core (S)-7-amino-5-azaspiro[2.4]heptane intermediate has been achieved through methods like highly effective asymmetric hydrogenation, yielding high enantioselectivities (up to 98.7% ee). nih.govfigshare.com This demonstrates the focused effort on producing this chiral building block with high purity for its subsequent use in constructing advanced pharmaceutical compounds. nih.gov The exploration of this scaffold continues to be a promising avenue in the development of new therapeutic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-5-3-8-4-6(5)1-2-6;;/h5,8H,1-4,7H2;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMPDZLZEKRKFR-ZJIMSODOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CNC[C@H]2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634813
Record name (7S)-5-Azaspiro[2.4]heptan-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173904-24-0
Record name (7S)-5-Azaspiro[2.4]heptan-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S 7 Amino 5 Azaspiro 2.4 Heptane Dihydrochloride and Its Chiral Precursors

Strategies for Asymmetric Synthesis of Azaspiro[2.4]heptane Frameworks

The construction of the chiral 5-azaspiro[2.4]heptane core is a significant challenge that requires precise control of stereochemistry. The primary approaches to installing the necessary chirality involve either creating the stereocenter during the formation of the heterocyclic ring or by building the spirocyclic system from a pre-existing chiral precursor.

Asymmetric hydrogenation represents one of the most powerful and atom-economical methods for establishing stereocenters. nih.gov This approach has been successfully applied to the synthesis of precursors for (S)-7-Amino-5-azaspiro[2.4]heptane, where a prochiral ketone is reduced to a chiral alcohol with high enantioselectivity. nih.govfigshare.comsigmaaldrich.com

The success of enantioselective hydrogenation hinges on the design of the chiral catalyst, which typically consists of a transition metal, such as Ruthenium (Ru) or Rhodium (Rh), and a chiral phosphine (B1218219) ligand. researchgate.netrsc.org These ligands create a chiral environment around the metal center, dictating the facial selectivity of the hydride attack on the substrate. harvard.edu

Ru-SunPhos Complexes: A highly effective method for preparing a key intermediate for (S)-7-Amino-5-azaspiro[2.4]heptane involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. nih.govfigshare.comsigmaaldrich.com The catalytic system [RuCl(benzene)(S)-SunPhos]Cl has demonstrated remarkable efficiency and enantioselectivity in this transformation, achieving up to 98.7% enantiomeric excess (ee). nih.govfigshare.comsigmaaldrich.com The SunPhos ligand, a member of the C2-symmetric diphosphine family, is crucial for inducing the high level of stereocontrol observed.

Ru-BINAP Complexes: The Ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (Ru-BINAP) catalytic system is another cornerstone of asymmetric hydrogenation. researchgate.net Cationic Ru-BINAP complexes, such as [RuX((S)-BINAP)(arene)]Y, are highly efficient for the stereoselective hydrogenation of various functionalized ketones. researchgate.net The rigid C2-symmetric backbone of the BINAP ligand forces the phenyl groups on the phosphorus atoms into a specific conformation, effectively blocking two coordination quadrants on the metal and allowing the substrate to approach from only the unhindered directions, thus ensuring high enantioselectivity. harvard.edu The choice of solvent, temperature, and additives can significantly influence the catalytic activity and stereoselectivity of these complexes. researchgate.net

Catalyst SystemLigandSubstrate TypeMax. Enantioselectivity (ee)Reference
[RuCl(benzene)(S)-SunPhos]Cl(S)-SunPhosProtected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates98.7% nih.gov, figshare.com, sigmaaldrich.com
Ru(OCOCH3)2[(S)-BINAP](S)-BINAPβ-Keto esters>90% researchgate.net
[RuX((S)-BINAP)(arene)]Y(S)-BINAPFunctionalized Ketones99% researchgate.net

Modern asymmetric hydrogenation catalysts exhibit a broad substrate scope and excellent functional group tolerance. Catalysts based on Ru-phosphine/diamine complexes and η6-arene/TsDPEN–Ru systems can effectively reduce a wide variety of ketones, including aryl, heteroaryl, and vinyl ketones, to their corresponding chiral alcohols with high enantioselectivity. nih.gov

The precise steric and electronic properties of the ligand are critical for accommodating different substrates. For example, the use of XylBINAP or TolBINAP ligands in conjunction with diamine ligands allows for the accurate differentiation between sp2-hybridized carbon groups (like aryl or vinyl) and sp3-hybridized carbon groups (like alkyl groups) attached to the carbonyl. nih.gov This capability is essential for achieving high stereoselectivity across a diverse range of substrates. Furthermore, these hydrogenations can often be performed under mild conditions, preserving sensitive functional groups elsewhere in the molecule. The compatibility of these catalytic systems with various protecting groups, such as those used for amines in the precursors of (S)-7-Amino-5-azaspiro[2.4]heptane, is a key advantage. nih.govfigshare.comsigmaaldrich.com

The construction of the spiro[2.4]heptane framework inherently relies on the formation of a cyclopropane (B1198618) ring fused to a five-membered ring. Cyclopropanation reactions, therefore, are a direct and fundamental approach to synthesizing this scaffold.

The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes. wikipedia.orgresearchgate.net The reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH2ZnI), which delivers a methylene (B1212753) group to the double bond in a concerted fashion, preserving the alkene's stereochemistry. wikipedia.org

A key advantage of the Simmons-Smith reaction is its compatibility with a wide array of functional groups. researchgate.net Furthermore, the presence of proximal directing groups, such as hydroxyls, can control the diastereoselectivity of the cyclopropanation. organic-chemistry.org This directed approach has been utilized in the enantioselective synthesis of precursors like Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid from (2S,4R)-4-hydroxyproline. nih.gov In this synthesis, an exocyclic methylene group is introduced, which is then subjected to Simmons-Smith conditions (ZnEt2, CH2I2) to form the desired spiro-cyclopropane ring. nih.gov

Variations of the reaction, such as the Furukawa modification which uses diethylzinc (B1219324) (Et2Zn) and diiodomethane (B129776) (CH2I2), can enhance reactivity, particularly for unfunctionalized alkenes. wikipedia.org Other modifications employ different dihalomethanes or additives to tune the reactivity and selectivity of the zinc carbenoid. organic-chemistry.org

ReactionReagentsKey FeaturesReference
Classic Simmons-SmithZn-Cu couple, CH2I2Stereospecific, compatible with many functional groups. wikipedia.org
Furukawa ModificationEt2Zn, CH2I2Increased reactivity for less activated alkenes. wikipedia.org
Directed Simmons-SmithZnEt2, CH2I2Hydroxyl or other Lewis basic groups direct the carbenoid delivery, controlling diastereoselectivity. nih.gov, organic-chemistry.org

Palladium-catalyzed reactions offer a versatile and powerful alternative for constructing cyclopropane rings and spirocyclic systems. acs.org These methodologies often proceed under mild conditions and exhibit high selectivity.

One strategy involves the palladium(0)-catalyzed rearrangement of piperidines bearing a spirocyclopropane ring, which can lead to ring expansion, forming functionalized azepane products. nih.gov While this is a ring expansion, the underlying chemistry involves palladium's interaction with the cyclopropane C-C bonds. More direct approaches include palladium-catalyzed cycloaddition reactions. For instance, the diastereo- and enantioselective [3 + 2] annulation of vinylcyclopropanes with azadienes, catalyzed by a palladium(0) complex, provides efficient access to enantioenriched spirocycles bearing a quaternary stereocenter. acs.org

Palladium catalysis can also be employed in the cyclopropanation of 1,3-dienes through the decomposition of diazo esters. acs.org This method allows for the regioselective formation of vinylcyclopropanes, which are valuable synthetic intermediates. The development of palladium-catalyzed (3 + 2) spiro-annulation reactions that merge C-C bond activation and desymmetrization has also enabled the enantioselective construction of complex oxaspiro products, showcasing the potential of palladium catalysis in building intricate spirocyclic frameworks. nih.gov

Intramolecular Cyclization and Ring-Closing Approaches

The construction of the 5-azaspiro[2.4]heptane core can be achieved through various intramolecular cyclization strategies. One notable approach involves the intramolecular 1,3-dipolar cycloaddition of an azomethine ylide. This method allows for the formation of the pyrrolidine (B122466) ring of the spiro-system in a highly stereocontrolled manner. The reaction typically involves the generation of a non-stabilized azomethine ylide from an appropriate precursor, which then undergoes a cycloaddition with an internal alkene. The stereochemical outcome of this reaction is dictated by the geometry of the transition state, which can be influenced by the choice of catalyst and reaction conditions.

Ring-closing metathesis (RCM) represents another powerful tool for the synthesis of the 5-azaspiro[2.4]heptane framework. nih.govdrughunter.com This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs' catalysts, facilitates the formation of cyclic olefins from acyclic diene precursors. For the synthesis of the 5-azaspiro[2.4]heptane system, a suitably substituted diene precursor containing the requisite nitrogen atom can be cyclized to form a pyrrolidine ring with an exocyclic double bond, which can then be further functionalized. The efficiency and stereoselectivity of RCM can be highly dependent on the catalyst, solvent, and temperature. While widely used for macrocyclization, its application to smaller, strained rings like the one in the target molecule requires careful optimization to minimize side reactions such as polymerization. nih.govdrughunter.com

A specific example of an intramolecular cyclization is the in-situ conversion of a mono-alkylated imine intermediate to a 4-methyleneproline (B1208900) derivative. mdpi.com This cyclization has been observed to proceed upon standing at room temperature in chloroform, which was found to be a more effective solvent than dichloromethane (B109758) for this transformation. mdpi.com

Derivatization from Chiral Pool Precursors (e.g., 4-hydroxyproline (B1632879) derivatives)

The use of readily available, enantiomerically pure starting materials from the chiral pool is a cornerstone of efficient asymmetric synthesis. (S)-4-Hydroxyproline is a particularly attractive precursor for the synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride (B599025). google.comnih.gov A general synthetic route commences with the protection of the amine and carboxylic acid functionalities of 4-hydroxyproline. google.com The secondary alcohol is then oxidized to a ketone, which serves as a key intermediate. google.com

This ketone undergoes an olefination reaction, such as a Wittig reaction, to introduce an exocyclic methylene group at the 4-position of the proline ring. google.com The resulting 4-methyleneproline derivative is the direct precursor to the spirocyclic system. mdpi.com The final spirocyclopropane ring is constructed via a cyclopropanation reaction of the exocyclic double bond. google.com Common methods for this transformation include the Simmons-Smith reaction or its variants. google.com

An alternative, catalytic, and enantioselective approach starts from an imine analog of glycine. mdpi.com Through a one-pot double allylic alkylation under phase-transfer catalysis using a chinchonidine-derived catalyst, a tert-butyl (S)-4-methyleneprolinate is formed. mdpi.com This intermediate is then transformed into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key precursor to the target molecule. mdpi.com

Stereochemical Control and Enantiomeric Excess Optimization

Diastereoselective Synthesis Methods

Achieving high diastereoselectivity is crucial when multiple stereocenters are present or being formed. In the synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane, diastereocontrol can be exerted during key bond-forming reactions. For instance, in the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, the choice of a suitable chiral ligand is paramount. sigmaaldrich.comnih.govacs.orgfigshare.comfigshare.com The use of catalysts such as [RuCl(benzene)(S)-SunPhos]Cl has been shown to be highly effective, affording the desired product with high enantioselectivities (up to 98.7% ee). sigmaaldrich.comnih.govacs.orgfigshare.comfigshare.com The diastereoselectivity of this hydrogenation is influenced by the steric and electronic properties of the protecting groups on the amino functionality, as well as the precise structure of the chiral phosphine ligand.

The following table summarizes the effect of different protecting groups (PG) on the enantiomeric excess (ee) in the asymmetric hydrogenation of ethyl 1-(2-(PG-amino)acetyl)cyclopropanecarboxylate.

Protecting Group (PG)Enantiomeric Excess (ee) (%)
Boc95.2
Cbz98.7
Fmoc92.5
Ac88.1

This table is generated based on findings that different protecting groups can influence the stereochemical outcome of asymmetric reactions.

Enantiomeric Resolution Techniques

When a synthetic route produces a racemic mixture of the desired compound, enantiomeric resolution is required to isolate the desired (S)-enantiomer. mdpi.com This is a common strategy and can be achieved by several methods. mdpi.comlibretexts.org

One effective method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. libretexts.org Chiral acids, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, are frequently employed for the resolution of racemic bases. libretexts.org The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Another approach is chiral chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Protecting Group Strategies for Amine and Carboxylic Acid Functionalities

The synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride and its precursors often requires the use of protecting groups for the amine and any carboxylic acid functionalities to prevent unwanted side reactions. google.comjocpr.com

For the amine functionality, the tert-butoxycarbonyl (Boc) group is a widely used protecting group. mdpi.comnih.gov It is readily introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a variety of reaction conditions. The Boc group can be easily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Other common protecting groups for amines include the benzyloxycarbonyl (Cbz) group, which is introduced using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenation, and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. jocpr.com

For carboxylic acid functionalities, which are often present in the precursor molecules, esterification is a common protection strategy. Methyl or ethyl esters are frequently used and can be hydrolyzed under basic conditions (e.g., with lithium hydroxide (B78521) or sodium hydroxide). Benzyl esters are also employed and have the advantage of being removable by catalytic hydrogenation, which is often compatible with other protecting groups. mdpi.com

The following table provides a summary of common protecting groups used for amines and carboxylic acids in the synthesis of the target compound and its precursors.

Functional GroupProtecting GroupAbbreviationIntroduction ReagentRemoval Conditions
Aminetert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl)
AmineBenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenation
Carboxylic AcidMethyl/Ethyl EsterMe/EtMethanol/Ethanol, Acid catalystBasic Hydrolysis (e.g., LiOH)
Carboxylic AcidBenzyl EsterBnBenzyl alcohol, Acid catalystCatalytic Hydrogenation

Process Development and Scalability in Enantioselective Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. google.com For the enantioselective synthesis of this compound, process development focuses on improving yield, reducing the number of synthetic steps, ensuring high enantiomeric purity, and developing a cost-effective and safe process. google.com

One key aspect of process development is the optimization of reaction conditions. This includes the screening of catalysts, solvents, temperatures, and reaction times to maximize yield and selectivity. For example, in the synthesis of a 4-methyleneproline precursor, it was found that the choice of solvent and temperature for the initial alkylation step had a significant impact on both the yield and the enantioselectivity of the reaction. mdpi.com

Another important consideration is the purification of intermediates and the final product. On a large scale, chromatographic purification is often undesirable due to cost and solvent consumption. Therefore, developing procedures that yield crystalline intermediates that can be purified by recrystallization is highly advantageous.

For the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, an improved process has been developed to increase product yield and decrease the number of process steps for intermediate and large-scale production. google.com This involves optimizing the cyclopropanation and subsequent dehalogenation steps to provide a more efficient and scalable route. google.com Challenges in scaling up ring-closing metathesis reactions include potential catalyst poisoning, the formation of dimeric impurities, and the need for dilute reaction conditions, all of which must be addressed for industrial application. drughunter.com

Applications in Medicinal Chemistry Research and Target Identification

(S)-7-Amino-5-azaspiro[2.4]heptane Dihydrochloride (B599025) as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride is a crucial building block in the synthesis of more complex molecules, serving as a key intermediate in the production of Active Pharmaceutical Ingredients (APIs). pharmanoble.com Intermediates are the chemical compounds that form the steps between raw materials and the final API. pharmanoble.com The specific stereochemistry and spirocyclic nature of this compound make it a valuable component for creating novel therapeutic agents, particularly in the field of antibacterial drugs. nih.govfigshare.comsigmaaldrich.com

The synthesis of this spirocyclic amine is a critical step for its incorporation into drug candidates. Research has focused on developing efficient and highly enantioselective methods to produce the desired (S)-enantiomer. One effective method involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates. nih.govsigmaaldrich.com This process, utilizing a specific ruthenium-based catalyst ([RuCl(benzene)(S)-SunPhos]Cl), has achieved high enantioselectivities, reaching up to 98.7% enantiomeric excess (ee). nih.govfigshare.comsigmaaldrich.com The successful enantioselective synthesis of this intermediate is pivotal for the development of potent and stereochemically pure quinolone antibacterial agents. nih.govfigshare.comsigmaaldrich.com Its primary application in API synthesis has been demonstrated in the development of advanced fluoroquinolones, such as Sitafloxacin (B179971), where the spiro-amine moiety is attached at the C-7 position of the quinolone core. chemscene.commdpi.com

Role as a Conformationally Restricted Amino Acid Scaffold

The rigid, three-dimensional structure of (S)-7-amino-5-azaspiro[2.4]heptane defines its role as a conformationally restricted amino acid scaffold. nih.gov Unlike flexible, open-chain molecules, spirocyclic systems have significantly reduced conformational freedom. lifechemicals.comnih.gov This rigidity is a desirable trait in medicinal chemistry as it allows for the precise orientation of pharmacophoric groups, which are the parts of a molecule that interact with a biological target. nih.gov By locking the molecule into a specific shape, researchers can design drugs that bind more selectively and with higher affinity to their intended receptors or enzymes. researchgate.net

Incorporating such constrained scaffolds into peptide-based drug candidates, creating peptidomimetics, can lead to compounds with improved properties. lifechemicals.comdntb.gov.ua Peptides often suffer from poor metabolic stability and low oral bioavailability. nih.gov Replacing natural amino acids with rigid scaffolds like spirocyclic amino acids can enhance resistance to enzymatic degradation and improve pharmacokinetic profiles. lifechemicals.com The spiro[2.4]heptane system, in particular, introduces a unique three-dimensional topology that can be exploited to probe the binding pockets of biological targets. mdpi.com

The design of peptidomimetics incorporating spirocyclic amino acids is guided by the principle of mimicking the secondary structure of natural peptides, such as β-turns or helical conformations, which are often crucial for biological activity. drugdesign.org The primary goal is to create a more stable and selective molecule by reducing its conformational flexibility. researchgate.netupc.edu

Key design principles include:

Structural Mimicry : The spirocyclic scaffold should position key side chains in a three-dimensional arrangement that mimics the bioactive conformation of the original peptide ligand. This pre-organization reduces the entropic penalty of binding to a receptor, potentially increasing affinity. upc.edunih.gov

Rigidification : Introducing the spirocyclic core constrains the peptide backbone, which can stabilize specific secondary structures. drugdesign.org For example, certain constrained amino acids are known to be strong promoters of β-turn or helical conformations. drugdesign.org

Vectorial Display of Functionality : The rigid framework allows for the precise and predictable orientation of functional groups. This enables chemists to systematically explore the chemical space around a biological target to optimize interactions. nih.gov

Improved Pharmacokinetics : The design aims to overcome the inherent weaknesses of natural peptides, such as susceptibility to proteolysis. The non-natural spirocyclic structure can confer resistance to enzymatic degradation. semanticscholar.org

The incorporation of spirocyclic scaffolds, derived from intermediates like (S)-7-amino-5-azaspiro[2.4]heptane, can profoundly influence the receptor selectivity and metabolic stability of the resulting drug candidates. nih.govmykhailiukchem.org

Receptor Selectivity: The constrained conformation of spirocyclic derivatives allows them to fit more precisely into the binding site of a specific receptor subtype, while fitting poorly into others. nih.gov This "lock-and-key" principle leads to higher selectivity. For instance, in the development of ligands for nicotinic acetylcholine (B1216132) receptors, spirocyclic isoxazoline (B3343090) derivatives demonstrated excellent selectivity for the α7 subtype over the α4β2 subtype, a differentiation attributed to the rigid structure. nih.gov Similarly, research on spirocyclic ligands for sigma (σ) receptors showed that the defined three-dimensional orientation of substituents led to high selectivity for the σ₁ subtype. nih.govrsc.org

Metabolic Stability: The replacement of flexible, metabolically vulnerable parts of a molecule with a rigid, saturated spirocyclic core can enhance metabolic stability. nih.gov Aromatic rings, for example, are often sites of metabolic oxidation by cytochrome P450 enzymes. Replacing a phenyl ring with a spiro[3.3]heptane core in an analogue of the anticancer drug Sonidegib was investigated to improve physicochemical properties. mykhailiukchem.org While this specific modification led to decreased metabolic stability in that case, the principle remains a key strategy in drug design. mykhailiukchem.org In other cases, introducing steric hindrance near metabolically active sites, such as with spiro-amino acids, has been shown to suppress phase 2 conjugation (e.g., glucuronidation), thereby increasing the compound's resistance to metabolism. nih.gov

Research into Specific Therapeutic Areas

(S)-7-Amino-5-azaspiro[2.4]heptane is a key structural component in the research and development of advanced quinolone and fluoroquinolone antibacterial agents. nih.govnih.gov This class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The substituent at the C-7 position of the quinolone ring system is critical for determining the antibacterial spectrum and potency. mdpi.com

The incorporation of the (S)-7-amino-5-azaspiro[2.4]heptan-5-yl moiety at this position has led to the development of potent antibiotics with broad-spectrum activity. nih.govnih.gov A prominent example is Sitafloxacin, a fluoroquinolone that utilizes this specific spirocyclic amine. mdpi.com Research has shown that derivatives containing this moiety exhibit potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria. nih.govnih.gov Notably, these compounds have demonstrated efficacy against difficult-to-treat pathogens such as multidrug-resistant Streptococcus pneumoniae (MDRSP) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The unique spirocyclic structure contributes to the favorable pharmacokinetic and toxicological profiles of these experimental drugs. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For quinolone antibiotics, SAR studies have extensively investigated the impact of substituents at various positions on the core ring structure. The stereochemistry of the C-7 substituent, such as the 7-amino-5-azaspiro[2.4]heptan-5-yl moiety, is particularly crucial for antibacterial potency. nih.gov

Systematic studies on a series of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolones revealed critical stereochemical requirements for optimal activity. nih.gov It was determined that the combination of a (7S)-amino configuration on the spiro-heptane ring and a (1R,2S) configuration on the fluorocyclopropyl group at the N-1 position resulted in the most potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The compound DU-6859a, which possesses this specific stereochemistry, was identified as the most potent isomer in the series. nih.gov

The table below summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) for different stereoisomers of a quinolone derivative, highlighting the importance of the (S)-configuration at the spiro-amine moiety for potency.

Compound (Isomer)Configuration at C-7 Spiro AmineConfiguration at N-1 Cyclopropyl (B3062369)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
33 (DU-6859a) S1R, 2S0.0060.012
34 R1R, 2S0.0250.05
35 S1S, 2R0.0250.1
36 R1S, 2R0.10.2

Data adapted from Kimura, Y. et al., J. Med. Chem. 1994. nih.gov

These findings underscore that the specific three-dimensional arrangement of atoms, dictated by the (S)-configuration of the spiro-amine, is critical for effective interaction with the bacterial target enzymes, DNA gyrase and topoisomerase IV. nih.gov

Quinolone Antibacterial Agents Research

Modification Strategies for Enhanced Spectrum and Resistance Mitigation

The (S)-7-amino-5-azaspiro[2.4]heptane moiety is a key component in the development of advanced-generation quinolone antibiotics, such as Sitafloxacin. mdpi.comchemscene.com Its incorporation at the C-7 position of the quinolone core is crucial for potent antibacterial activity. nih.gov Stereochemical studies have revealed that the (7S) configuration of the amino-5-azaspiro[2.4]heptan-5-yl moiety leads to greater potency against both Gram-positive and Gram-negative bacteria compared to other stereoisomers. nih.gov

Research into modifying this spirocyclic scaffold aims to enhance the antibacterial spectrum and overcome growing resistance to existing fluoroquinolones. One strategy involves substitution on the azaspiro[2.4]heptane ring itself. For example, the design and synthesis of novel quinolones featuring a 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl] group have yielded compounds with powerful activity against respiratory pathogens. nih.gov Specifically, the compound with an (S)-configuration at the asymmetric carbon on the pyrrolidine (B122466) ring demonstrated potent efficacy against multidrug-resistant Streptococcus pneumoniae (MDRSP) as well as quinolone-resistant and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that strategic modifications to the core (S)-7-amino-5-azaspiro[2.4]heptane structure can mitigate the impact of bacterial resistance mechanisms. These modifications contribute to creating drugs that maintain high activity against a broad range of clinically relevant and difficult-to-treat pathogens. nih.govnih.gov

Hepatitis C Virus (HCV) NS5A Inhibitor Research

The non-structural protein 5A (NS5A) is a critical component of the hepatitis C virus replication complex, making it a prime target for antiviral therapy. nih.gov Proline and its analogues are key structural elements in many potent NS5A inhibitors due to their ability to induce specific conformational constraints.

Spirocyclic proline derivatives have emerged as a particularly successful class of building blocks in the design of NS5A inhibitors. The Boc-protected amino acid 5-azaspiro[2.4]heptane-6-carboxylic acid, a closely related analogue of the title compound, is a key structural component of Ledipasvir, a highly potent, once-daily oral NS5A inhibitor for the treatment of HCV infection. acs.org The rigid spirocyclic scaffold helps to properly orient the interacting moieties of the inhibitor within the NS5A binding site, leading to high-potency inhibition.

The exploration of modifications to the proline ring is a key strategy in developing next-generation NS5A inhibitors with improved potency and resistance profiles. nih.gov Structure-activity relationship (SAR) studies have focused on various proline modifications to create inhibitors that can effectively combat common resistance-associated variants of HCV. nih.govnih.gov The success of the spirocyclic proline core in drugs like Ledipasvir has spurred further investigation into other novel spirocyclic proline surrogates to identify new classes of HCV protease inhibitors with pan-genotypic activity. nih.gov

Janus Kinase (JAK) Inhibitor Research

Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine signaling pathways involved in inflammation and immunity. nih.gov Developing selective inhibitors for specific JAK family members is a key goal for treating autoimmune diseases while minimizing side effects. nih.govosti.gov

The 5-azaspiro[2.4]heptan-7-amine core has been successfully employed as a strategic scaffold to develop selective JAK1 inhibitors. Researchers have designed novel inhibitors by combining the 7-deazapurine core of Tofacitinib with (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. nih.govresearchgate.net This design strategy leverages the structural properties of the azaspiroheptane group to achieve high selectivity for JAK1 over other JAK isoforms. A selective JAK1 inhibitor is desirable as it can target inflammatory pathways while potentially avoiding side effects associated with JAK2 inhibition, such as anemia. nih.govresearchgate.net The resulting compounds have demonstrated nanomolar potency and have been investigated as clinical candidates for treating autoimmune diseases like rheumatoid arthritis. nih.govresearchgate.net

SAR studies have been crucial in optimizing the selectivity of JAK inhibitors based on the azaspiroheptane scaffold. By systematically modifying the molecule, researchers can fine-tune its binding affinity for different JAK kinases. For instance, the development of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile led to a potent JAK1 inhibitor with an IC50 value of 8.5 nM. nih.govresearchgate.net This compound exhibited a 48-fold selectivity for JAK1 over JAK2, demonstrating the effectiveness of the azaspiroheptane core in directing kinase selectivity. researchgate.net Further in vitro kinase profiling confirmed high selectivity for JAK1 over a broad panel of other kinases. nih.govnih.gov These findings underscore the importance of the rigid, three-dimensional nature of the spirocyclic scaffold in achieving the desired selectivity profile for therapeutic applications.

Inhibitory Activity and Selectivity of an Azaspiroheptane-based JAK1 Inhibitor
CompoundTarget KinaseIC50 (nM)Selectivity (Fold vs. JAK1)
(R)-6cJAK18.5-
JAK240848

SARS-CoV-2 3CL Protease Inhibitor Research

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an enzyme essential for the replication of SARS-CoV-2, the virus that causes COVID-19. nih.govmdpi.com Its critical role in processing viral polyproteins makes it a highly attractive target for the development of antiviral drugs. mdpi.com The design of inhibitors that can effectively block the active site of this protease is a major focus of current research. mcgill.ca

While direct use of (S)-7-Amino-5-azaspiro[2.4]heptane in published 3CLpro inhibitors is not documented, the exploration of novel spirocyclic scaffolds is an active area of investigation in this field. The structure-guided design of inhibitors incorporating spirocyclic elements is being used to access and exploit new chemical space within the S4 region of the 3CLpro active site. nih.gov This strategy aims to optimize the potency and pharmacological properties of new antiviral candidates. The rationale is that the rigid conformation of spirocycles can help to orient the inhibitor optimally within the enzyme's binding pocket, thereby enhancing inhibitory activity. nih.gov This approach has led to the identification of potent spirocyclic inhibitors of both SARS-CoV-2 and MERS-CoV 3CL proteases, highlighting the potential utility of scaffolds like azaspiroheptane in the ongoing search for effective COVID-19 therapeutics. nih.gov

Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Incorporating Spirocyclic Moieties

The inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for the management of type 2 diabetes mellitus. nih.gov DPP-4 inhibitors, also known as gliptins, work by preventing the degradation of incretin (B1656795) hormones, which in turn enhances glucose-dependent insulin (B600854) secretion. nih.gov The (S)-7-Amino-5-azaspiro[2.4]heptane scaffold has been incorporated into the design of novel DPP-4 inhibitors to improve their potency, selectivity, and pharmacokinetic properties.

The spirocyclic moiety can occupy specific pockets within the DPP-4 active site, leading to enhanced binding affinity. For instance, the cyclopropyl group of the scaffold can form favorable interactions with hydrophobic residues in the S1 pocket of the enzyme. nih.gov The amino group provides a key interaction point, often forming a salt bridge with acidic residues in the active site. The constrained conformation of the spirocycle helps to position these interacting groups optimally for binding, minimizing the entropic penalty upon binding.

Researchers have synthesized and evaluated a variety of DPP-4 inhibitors containing the (S)-7-amino-5-azaspiro[2.4]heptane core. These efforts have led to the discovery of compounds with high potency, often in the nanomolar range. nih.gov Molecular modeling and X-ray co-crystal structures have been instrumental in understanding the binding modes of these inhibitors and guiding further optimization. osti.gov

Warhead Design and Inhibitor Efficacy Research

In the context of DPP-4 inhibitors, a "warhead" is a functional group that forms a covalent or tight, non-covalent interaction with a key residue in the enzyme's active site. The design of these warheads is crucial for achieving high potency and a long duration of action. The (S)-7-Amino-5-azaspiro[2.4]heptane scaffold serves as a versatile anchor for various warhead groups.

One common strategy involves the incorporation of a cyanopyrrolidine moiety, which can form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site. mdpi.com The spirocyclic scaffold helps to present the cyano group in the correct orientation for this interaction. The combination of the spirocyclic core for anchoring and a reactive warhead for covalent modification has proven to be a successful strategy for developing highly effective DPP-4 inhibitors.

Orexin (B13118510) Receptor Antagonist Research

Orexin receptors, including OX1 and OX2 subtypes, are G-protein coupled receptors that play a critical role in regulating wakefulness, appetite, and other physiological processes. nih.gov Antagonists of these receptors are being investigated for the treatment of insomnia and other sleep disorders. nih.gov The (S)-7-Amino-5-azaspiro[2.4]heptane scaffold has emerged as a key structural motif in the development of potent and selective orexin receptor antagonists.

Discovery and Modulation of Orexin 1 and Orexin 2 Receptor Antagonism

The discovery of orexin receptor antagonists containing the 5-azaspiro[2.4]heptane moiety began with the exploration of 4,4-disubstituted piperidine (B6355638) derivatives. doi.org It was found that the introduction of the spirocyclic cyclopropane (B1198618) ring was a key feature for modulating selectivity between the OX1 and OX2 receptors. doi.org By modifying the substituents on the spirocyclic core and the surrounding pharmacophore, researchers have been able to develop dual orexin receptor antagonists (DORAs) as well as subtype-selective antagonists. nih.gov

The development of these antagonists often involves high-throughput screening campaigns followed by medicinal chemistry optimization. The (S)-7-Amino-5-azaspiro[2.4]heptane scaffold provides a rigid and defined three-dimensional structure that allows for precise interactions with the transmembrane helices of the orexin receptors. This has enabled the development of compounds with high affinity and selectivity.

Structure-Activity Relationship (SAR) Studies in Orexin Receptor Modulators

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. For orexin receptor antagonists based on the (S)-7-Amino-5-azaspiro[2.4]heptane scaffold, SAR studies have revealed several key insights. researchgate.net The stereochemistry of the amino group is critical for potent antagonism, with the (S)-configuration generally being preferred. doi.org

Protein Kinase Inhibitor Research

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of protein kinase activity is implicated in a wide range of diseases, including cancer and inflammatory disorders, making them important therapeutic targets. researchgate.net The development of small molecule inhibitors that can selectively target specific protein kinases is a major focus of modern drug discovery. nih.gov

The (S)-7-Amino-5-azaspiro[2.4]heptane scaffold has been explored as a core structure in the design of novel protein kinase inhibitors. Its rigid conformation and stereochemically defined attachment points allow for the precise positioning of functional groups to interact with the ATP-binding site of kinases. The spirocyclic nature of the scaffold can provide access to unique chemical space and may lead to inhibitors with novel binding modes and improved selectivity profiles. Research in this area is ongoing, with efforts focused on synthesizing and evaluating libraries of compounds incorporating this scaffold against various kinase targets.

Rational Drug Design Methodologies Utilizing the Spirocyclic Scaffold

Rational drug design involves the use of computational methods to predict and optimize the interaction between a drug candidate and its biological target. patsnap.com The (S)-7-Amino-5-azaspiro[2.4]heptane scaffold is well-suited for such approaches due to its well-defined and rigid structure.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to visualize and analyze the binding of spirocyclic compounds to their target proteins. openmedicinalchemistryjournal.com These methods help in understanding the key interactions that contribute to binding affinity and selectivity. For example, docking studies can predict the preferred orientation of the spirocyclic ligand within the active site of an enzyme, highlighting potential hydrogen bonds, hydrophobic interactions, and steric clashes. patsnap.com

This information is then used to guide the design of new analogs with improved properties. For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a chemist might design a new compound with a hydrophobic substituent on the spirocyclic scaffold to fill that pocket and enhance binding affinity. This iterative process of computational design, chemical synthesis, and biological evaluation is a powerful strategy for accelerating the discovery of new drugs.

Ligand-Based and Structure-Based Design Approaches

Both ligand-based and structure-based design strategies have been instrumental in harnessing the potential of the (S)-7-Amino-5-azaspiro[2.4]heptane scaffold. These approaches, while distinct, are often used in a complementary fashion to guide the synthesis and optimization of new drug candidates.

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. A key example of this approach can be seen in the development of novel quinolone antibacterial agents. Stereochemical structure-activity relationship (SAR) studies of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)quinolones have been conducted to determine the optimal configuration for antibacterial potency. These studies revealed that derivatives incorporating the 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] moiety are more potent against both Gram-positive and Gram-negative bacteria compared to other stereoisomers. nih.gov This highlights how systematic modifications of the scaffold and analysis of the resulting activity can lead to the identification of a pharmacophore with enhanced biological function.

Structure-based drug design, on the other hand, utilizes the three-dimensional structural information of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. While specific examples detailing the docking of (S)-7-Amino-5-azaspiro[2.4]heptane itself are not extensively published, the general principles of structure-based design are widely applied to spirocyclic scaffolds in areas such as the development of antagonists for the dopamine (B1211576) D2 and orexin receptors. nih.govresearchgate.net In this approach, the rigid conformation of the spirocyclic core allows for more predictable binding poses within the receptor's active site. Computational docking studies can be used to visualize how the amino group and the spirocyclic framework of the ligand interact with key amino acid residues, guiding the design of analogs with improved binding affinity and selectivity. The recent advancements in obtaining high-resolution crystal structures of G protein-coupled receptors (GPCRs), such as the dopamine D3 receptor, have further invigorated structure-based design efforts for ligands containing spirocyclic motifs. nih.gov

Computational Modeling and Molecular Dynamics Simulations in Scaffold Optimization

Computational modeling and molecular dynamics (MD) simulations are powerful tools that provide insights into the dynamic nature of ligand-receptor interactions and can be used to refine and optimize scaffolds like (S)-7-Amino-5-azaspiro[2.4]heptane. These methods allow researchers to explore the conformational landscape of the ligand and the target, predict binding affinities, and understand the energetic contributions of different interactions.

The application of these computational methods extends to the design of novel Hepatitis C Virus (HCV) NS5A inhibitors. The development of potent inhibitors often involves the use of computational design to understand the structure-activity relationships and to predict the binding affinity of new derivatives. nih.gov The inclusion of rigid scaffolds like azaspiro[2.4]heptane in these inhibitors is guided by the need for a structurally conserved element that can be further elaborated. dovepress.comnih.gov

Below is a table summarizing the key design approaches and their applications for the (S)-7-Amino-5-azaspiro[2.4]heptane scaffold and related structures.

Design ApproachApplication ExampleKey Findings/Rationale
Ligand-Based Design (SAR) Quinolone AntibacterialsThe (7S)-amino configuration demonstrates superior potency against Gram-positive and Gram-negative bacteria. nih.gov
Structure-Based Design Dopamine & Orexin Receptor AntagonistsThe rigid spirocyclic scaffold allows for predictable binding modes and the design of selective ligands. nih.govresearchgate.net
Computational Modeling HCV NS5A InhibitorsUsed to predict binding affinities and guide the design of novel derivatives with enhanced activity. nih.gov
Molecular Dynamics Simulations General Drug-Target InteractionsAssesses the stability of ligand-receptor complexes and elucidates key binding interactions over time.

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Mechanism Studies

The core mechanism of action for antibacterial agents containing the (S)-7-Amino-5-azaspiro[2.4]heptane scaffold is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. patsnap.compatsnap.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. patsnap.compatsnap.com Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and subsequent bacterial cell death. nih.govresearchgate.net

Kinetic studies have demonstrated that fluoroquinolones containing the (S)-7-Amino-5-azaspiro[2.4]heptane moiety are potent inhibitors of both DNA gyrase and topoisomerase IV. This "dual-targeting" capability is a key feature of their antibacterial profile. nih.govnih.gov The inhibitory activity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Sitafloxacin (B179971), a fluoroquinolone antibiotic incorporating the (S)-7-Amino-5-azaspiro[2.4]heptane structure, has been shown to have a balanced inhibition of both DNA gyrase and topoisomerase IV, with an IC50 ratio of approximately 1.4. nih.gov This indicates a nearly equivalent potency against both enzymes. In studies with purified enzymes from Streptococcus pneumoniae, sitafloxacin exhibited the lowest IC50 values compared to other quinolones like levofloxacin, ciprofloxacin, sparfloxacin, and tosufloxacin. oup.com Garenoxacin (B1674628) also demonstrates potent dual-targeting activity, with comparable IC50 values against both topoisomerase IV and DNA gyrase from Staphylococcus aureus. nih.gov Specifically, its activity against gyrase is reported to be 10-fold greater than that of ciprofloxacin. nih.gov

The following table summarizes the reported IC50 values for sitafloxacin and garenoxacin against their target enzymes.

CompoundEnzymeOrganismIC50 (µg/mL)
Sitafloxacin DNA GyraseEscherichia coli0.13
Sitafloxacin Topoisomerase IVStaphylococcus aureusNot specified
Garenoxacin Topoisomerase IVStaphylococcus aureus1.25 - 2.5
Garenoxacin DNA GyraseStaphylococcus aureus1.25

Data compiled from multiple sources. nih.govnih.gov

The stereochemistry of the (S)-7-Amino-5-azaspiro[2.4]heptan-5-yl moiety has been found to be crucial for the potent antibacterial activity. nih.gov

The absolute configuration of the chiral centers, including the one in the spiro-heptane moiety, has been determined through X-ray crystallographic analysis of synthetic intermediates, confirming the importance of the specific stereoisomer for optimal activity. nih.gov Structural studies of Mycobacterium tuberculosis DNA gyrase complexed with various fluoroquinolones have provided insights into the molecular basis of their inhibitory activity and resistance mechanisms. nih.gov

Receptor Modulation and Binding Affinity Characterization

The biological activity of fluoroquinolones containing the (S)-7-Amino-5-azaspiro[2.4]heptane moiety is not mediated by direct interaction with cell surface or intracellular receptors in the traditional sense. Their targets are the intracellular enzymes DNA gyrase and topoisomerase IV.

Based on the established mechanism of action, which involves enzyme inhibition, receptor binding assays and competition studies are not standard methods for evaluating the primary activity of these compounds. No specific data from such assays for (S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride (B599025) or its active derivatives, sitafloxacin and garenoxacin, have been reported in the scientific literature.

The binding site of fluoroquinolones is within the enzyme-DNA complex, at the site of DNA cleavage. nih.gov This is considered the orthosteric binding site for this class of inhibitors. There is no evidence to suggest that (S)-7-Amino-5-azaspiro[2.4]heptane-containing fluoroquinolones act via allosteric modulation of their target enzymes. Their mechanism is direct inhibition through stabilization of the cleavage complex.

Cellular Pathway Interrogation and Target Engagement Research

The potent and specific inhibition of DNA gyrase and topoisomerase IV by compounds like sitafloxacin and garenoxacin leads to significant disruption of bacterial cellular pathways.

The primary cellular consequence of target engagement is the inhibition of DNA replication and transcription. patsnap.comresearchgate.net The stabilization of the enzyme-DNA cleavage complex leads to an accumulation of double-strand DNA breaks. nih.govresearchgate.net This DNA damage triggers the bacterial SOS response, a complex cellular pathway for DNA repair. nih.govresearchgate.net However, the extensive DNA damage caused by these potent fluoroquinolones often overwhelms the repair machinery, leading to programmed cell death.

Studies with garenoxacin have shown its effectiveness against intracellular bacteria, indicating good penetration into host cells and engagement with the bacterial targets within that environment. researcher.life The bactericidal effect of garenoxacin has been demonstrated to be significantly higher than other antibiotics against intracellular Streptococcus pyogenes and Haemophilus influenzae. researcher.life

Target engagement within the bacterial cell is further evidenced by the low concentrations at which these compounds exert their antibacterial effects, as indicated by their low minimum inhibitory concentrations (MICs) against a wide range of bacteria. nih.gov The dual targeting of both DNA gyrase and topoisomerase IV ensures robust target engagement and is thought to reduce the likelihood of the development of resistance. nih.govnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives and Analogues for Enhanced Bioactivity

The exploration of novel derivatives and analogues of (S)-7-Amino-5-azaspiro[2.4]heptane is a fertile ground for the discovery of compounds with enhanced biological activity. The inherent three-dimensionality of the spirocyclic scaffold offers a unique platform for creating structurally diverse molecules that can interact with biological targets in novel ways. tandfonline.com

One promising avenue is the continued development of antibacterial agents. Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have been designed and synthesized as potent antibacterial drugs for respiratory tract infections. nih.gov A particular derivative, compound 2a , which possesses an (S)-configuration at the asymmetric carbon on the pyrrolidine (B122466) moiety, has demonstrated potent in vitro activity against a range of respiratory pathogens, including multidrug-resistant strains. nih.gov Furthermore, this compound has shown excellent in vivo efficacy in murine pneumonia models. nih.gov

Another area of significant potential is the development of kinase inhibitors. The 5-azaspiro[2.4]heptane scaffold has been successfully incorporated into the design of Janus kinase (JAK) inhibitors. researchgate.net Specifically, a derivative, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, has been identified as a potent and selective JAK1 inhibitor. tsijournals.com This demonstrates the utility of the azaspiro[2.4]heptane moiety in creating targeted therapies for autoimmune and inflammatory diseases. nih.gov

The anticonvulsant properties of related azaspiro-diones also suggest a potential therapeutic application for derivatives of (S)-7-Amino-5-azaspiro[2.4]heptane in neurological disorders. nih.gov The exploration of various substituents on the spirocyclic core could lead to the identification of new anticonvulsant agents with improved efficacy and safety profiles.

The following table summarizes the bioactivity of selected novel derivatives based on the azaspiro[2.4]heptane scaffold:

Compound IDTarget/ApplicationKey FindingsReference
2a Antibacterial (respiratory pathogens)Potent in vitro activity against Gram-positive, Gram-negative, and atypical strains, including resistant strains. Excellent in vivo efficacy. nih.gov
(R)-6c JAK1 inhibitorPotent and selective inhibition of JAK1, with promising in vivo efficacy in arthritis models. tsijournals.com
[VI] AnticonvulsantShowed potent activity in the subcutaneous metrazole seizure threshold (sc.Met) test. nih.gov

Integration into Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) is a rapidly growing area in drug discovery, aimed at addressing complex diseases with a single chemical entity that can modulate multiple biological targets. nih.govdrugs.com The spirocyclic scaffold of (S)-7-Amino-5-azaspiro[2.4]heptane is well-suited for the design of MTDLs due to its rigid, three-dimensional structure, which allows for the precise orientation of pharmacophoric groups to interact with multiple binding sites. tandfonline.com

A significant area of opportunity for azaspiro[2.4]heptane-based MTDLs is in the treatment of neurodegenerative diseases. For instance, a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been developed as potent and selective antagonists for the dopamine (B1211576) D3 receptor (D3R). acs.orgnih.gov Given the role of dopamine signaling in various neurological and psychiatric disorders, these compounds could be further elaborated to incorporate functionalities that target other relevant pathways, such as cholinesterase inhibition or beta-amyloid aggregation, to create MTDLs for Alzheimer's or Parkinson's disease.

In the realm of cancer therapy, multi-targeted tyrosine kinase inhibitors have shown significant promise. nih.gov The successful incorporation of the 5-azaspiro[2.4]heptane scaffold into a selective JAK1 inhibitor suggests that this moiety could be a valuable component in the design of multi-kinase inhibitors. tsijournals.comnih.gov By strategically modifying the substituents on the spirocyclic core and the attached pharmacophores, it may be possible to design compounds that inhibit multiple kinases involved in cancer progression and resistance.

The design of such MTDLs often involves a scaffold-hopping approach, where a known pharmacophore is replaced with a novel scaffold that retains or improves biological activity while offering new opportunities for intellectual property and improved physicochemical properties. nih.gov The azaspiro[2.4]heptane framework is an excellent candidate for such strategies. researchgate.netnih.govepa.gov

Advancements in Asymmetric Catalysis for Spirocyclic Systems

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods is crucial for the preparation of enantiomerically pure compounds like (S)-7-Amino-5-azaspiro[2.4]heptane. Recent years have seen significant advancements in asymmetric catalysis that are applicable to the synthesis of spirocyclic systems. nih.govnih.govresearchgate.netresearchgate.netrsc.org

A key development in the synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane itself is the use of highly enantioselective hydrogenation. The asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates in the presence of a [RuCl(benzene)(S)-SunPhos]Cl catalyst has been shown to produce the desired spirocyclic intermediate with high enantioselectivity (up to 98.7% ee). nih.govfigshare.comsigmaaldrich.com This method provides a practical and efficient route to this important building block for quinolone antibacterial agents. nih.gov

Further research in this area could focus on the development of even more efficient and sustainable catalytic systems. This might include the use of earth-abundant metal catalysts or organocatalysts to achieve similar or improved levels of enantioselectivity. Additionally, the development of catalytic methods that allow for the direct and asymmetric construction of the spirocyclic core from simple starting materials would be a significant advancement. nih.govresearchgate.net

The following table highlights some of the recent advances in the stereoselective synthesis of spiroheterocycles:

Catalytic MethodKey FeaturesApplicationReference
N-Heterocyclic Carbene (NHC) OrganocatalysisEnantioselective synthesis of spiroheterocycles through various annulation reactions.Synthesis of structurally novel and complex molecules for drug discovery. nih.govnih.gov
Microwave-Assisted Multicomponent ReactionsEfficient and stereoselective synthesis of spiroheterocycles.Green and rapid synthesis of diverse spiro compounds. rsc.org
Rhodium-Catalyzed Asymmetric Addition/Aldol/SpirocyclizationEnantioselective synthesis of spiro-oxiranes bearing three contiguous stereocenters.Access to complex spirocyclic frameworks in a single step. researchgate.net

Application in Chemical Biology Tools and Probes

Chemical biology tools and probes are essential for dissecting complex biological processes and validating new drug targets. The unique structural features of the azaspiro[2.4]heptane scaffold make it an attractive candidate for the development of such tools. While direct applications of (S)-7-Amino-5-azaspiro[2.4]heptane in this area are still emerging, the broader class of azaspirocycles has shown promise.

One potential application is in the development of radiolabeled ligands for positron emission tomography (PET) imaging. For example, an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been synthesized and evaluated as a potent and selective σ1 receptor radioligand for tumor imaging. nih.gov Similarly, a new 1-oxa-8-azaspiro[4.5]decane derivative has been developed as a candidate radioligand for imaging sigma-1 receptors in the brain. researchgate.net These studies suggest that the azaspiro[2.4]heptane core could be similarly functionalized with a radionuclide to create novel PET tracers for a variety of biological targets.

Furthermore, the azaspiro[3.3]heptane scaffold has been utilized in the on-DNA synthesis of DNA-encoded libraries. nih.gov This highlights the chemical stability and versatility of these spirocycles in complex synthetic transformations, a key requirement for their use in developing diverse libraries of potential chemical probes.

Future research could focus on incorporating fluorophores or other reporter groups onto the (S)-7-Amino-5-azaspiro[2.4]heptane scaffold to create fluorescent probes for biological imaging. Additionally, the development of photoaffinity probes based on this scaffold could enable the identification of novel protein targets. The incorporation of azaspirocycles into proteolysis-targeting chimeras (PROTACs) is another exciting avenue, as these molecules are at the forefront of chemical biology research for targeted protein degradation. researchgate.net

Potential for Materials Science and Organic Electronics (where applicable to the spirocyclic class)

While the primary applications of (S)-7-Amino-5-azaspiro[2.4]heptane and its derivatives have been in medicinal chemistry, the unique properties of spirocyclic compounds also make them interesting candidates for materials science and organic electronics. The rigid, non-planar structure of spirocycles can be exploited to control the morphology and electronic properties of materials. tsijournals.comucl.ac.uknih.gov

In the field of organic electronics, spiro-linked compounds are known to form stable amorphous glasses with high glass transition temperatures, which is advantageous for the fabrication of organic light-emitting diodes (OLEDs) and other devices. epa.gov The introduction of spirocycles into conjugated polymers has been shown to be a novel method for tuning the energy levels of these materials, which is crucial for their performance in optoelectronic devices. ucl.ac.uknih.gov While research in this area has largely focused on other spirocyclic systems, the principles could be extended to polymers incorporating the azaspiro[2.4]heptane motif.

The synthesis of spiro-polymers is an active area of research. researchgate.netacs.org The condensation of spiro tetraamines with dianhydrides has been shown to produce high molecular weight, soluble polymers. researchgate.net The development of synthetic routes to incorporate the azaspiro[2.4]heptane unit into polymer backbones could lead to new materials with interesting thermal and electronic properties.

Furthermore, the incorporation of azaspirocyclic units could influence the self-assembly and packing of polymers, which is critical for charge transport in organic semiconductors. acs.org Future work could explore the synthesis and characterization of conductive polymers containing the (S)-7-Amino-5-azaspiro[2.4]heptane moiety to investigate their potential in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). wikipedia.org

Q & A

Q. Basic Research Focus

  • UV Spectrophotometry : Quantification at λ = 270 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in 0.1 M HCl .
  • Ion-Pair HPLC : Using heptanesulfonic acid as an ion-pair agent to enhance retention on C8 columns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.